molecular formula C11H11N5 B13328261 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B13328261
M. Wt: 213.24 g/mol
InChI Key: LGQAPIJEHQMFOA-UHFFFAOYSA-N
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Description

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group at position 1, a pyrazinyl group at position 3, and a carbonitrile group at position 5 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as:

    1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-amine: This compound has an amine group instead of a carbonitrile group, which may result in different chemical reactivity and biological activity.

    1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: The presence of a carboxylic acid group can significantly alter the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

2-propan-2-yl-5-pyrazin-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C11H11N5/c1-8(2)16-9(6-12)5-10(15-16)11-7-13-3-4-14-11/h3-5,7-8H,1-2H3

InChI Key

LGQAPIJEHQMFOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=NC=CN=C2)C#N

Origin of Product

United States

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